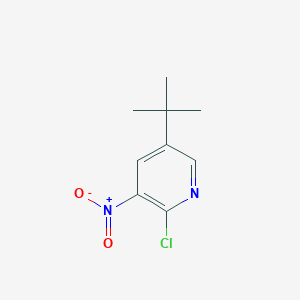

5-(tert-Butyl)-2-chloro-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-2-chloro-3-nitropyridine is an organic compound belonging to the pyridine family. It is a colorless solid with a distinct odor, and is soluble in organic solvents. This compound is used in a variety of laboratory experiments, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Molecular Probes and Labels

Nitroxides, including compounds structurally related to "5-(tert-Butyl)-2-chloro-3-nitropyridine," are widely used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their applications are based on the stability of the nitroxide group, which is crucial for probing and labeling due to its resistance to chemical and enzymatic reduction. The study on "2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties" highlights the synthesis and redox properties of highly strained nitroxides, demonstrating their potential in scientific research applications (Zhurko et al., 2020).

Organic Magnetic Materials

Compounds similar to "this compound" have been studied for their role in organic magnetic materials. For instance, nitroxide radicals were synthesized and characterized, with their crystallography and magnetic susceptibility analyzed. These studies provide insights into the design of magnetic materials, showing how the structural aspects of such compounds influence their magnetic properties (Ferrer et al., 2001).

Synthetic Pathways and Ligand Development

Research on "Synthesis of a New Series of Imidazo-[1,5-a]pyrido[2,3-e]pyrazines as Potential Ligands for the GABA Receptor Complex" illustrates the synthetic utility of chloro-nitropyridine derivatives. Starting from 2-chloro-3-nitropyridine, a series of compounds were synthesized, showcasing the application of such chemical structures in developing ligands for receptor complexes, which are crucial in pharmaceutical research (Weber et al., 2002).

Advanced Materials and Sensitizers

Another study reports the synthesis of novel phthalonitriles and corresponding metal phthalocyaninates, starting from compounds structurally related to "this compound." These materials find applications in sensorics for smart materials production, highlighting the potential of such compounds in the development of new materials with specific functions (Vashurin et al., 2018).

Properties

IUPAC Name |

5-tert-butyl-2-chloro-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWBUGKMKWHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

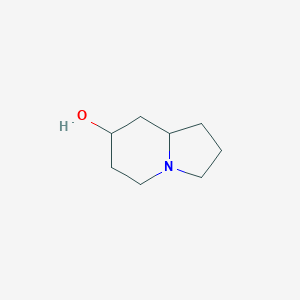

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

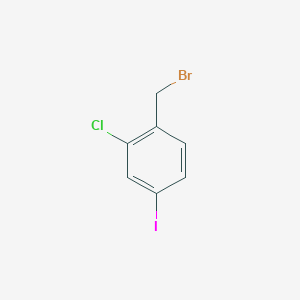

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)